![molecular formula C22H20ClFN4OS B2850715 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359084-05-1](/img/structure/B2850715.png)
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of chlorobenzyl, fluorobenzyl, and ethyl groups attached to a pyrazolopyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core.
Introduction of Substituents: The chlorobenzyl, fluorobenzyl, and ethyl groups are introduced through nucleophilic substitution reactions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be used to replace the chlorobenzyl or fluorobenzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can yield a variety of substituted derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in critical metabolic pathways. Its structural features contribute to its interaction with target proteins, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines demonstrate antimicrobial properties. The presence of the chlorophenyl and fluorophenyl groups enhances the lipophilicity and overall potency against various pathogens. Studies have shown that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Properties
The compound has been investigated for its anticancer potential. Pyrazolopyrimidine derivatives are known to inhibit specific kinases involved in cancer cell proliferation. In vitro studies suggest that the compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and reducing toxicity. Modifications to the methyl and ethyl groups on the pyrazolopyrimidine core can significantly alter its binding affinity and selectivity towards target enzymes. For instance, extending the 5-methyl group to an ethyl group has been shown to enhance potency against specific pathogens while maintaining selectivity .
Case Studies
Several studies have documented the efficacy of pyrazolopyrimidine derivatives in preclinical models:
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazolopyrimidine derivatives against resistant strains of bacteria. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative treatment option .
Cancer Cell Line Testing
In another study focused on cancer therapeutics, the compound was tested against several cancer cell lines, including breast and lung cancer models. The findings revealed significant cytotoxic effects at low micromolar concentrations, indicating its potential as a lead compound for further development in oncology .
Data Table: Summary of Biological Activities
Mécanisme D'action
The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzyl chloride: A related compound with a similar fluorobenzyl group.
2-Chloro-5-fluorobenzyl bromide: Another related compound with both chlorobenzyl and fluorobenzyl groups.
4-Chlorobenzyl bromide: A compound with a chlorobenzyl group.
Uniqueness
5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific combination of substituents and the presence of a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Activité Biologique
The compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a member of the pyrazolo[4,3-d]pyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrazolo[4,3-d]pyrimidine core.
- Substituents including a chlorophenyl group and a fluorophenyl group.
- A sulfanyl (-S-) linkage that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[4,3-d]pyrimidine family exhibit significant anticancer activity. The specific compound has been evaluated for its effects on various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 2.59 | Induces apoptosis and cell cycle arrest |
MCF7 | 3.45 | Inhibits CDK2 and CDK9 |
CCRF-CEM | 0.9 | Inhibits dihydrofolate reductase (DHFR) |
The compound demonstrated an IC50 value of 2.59 µM against HeLa cells, indicating strong anticancer potential comparable to doxorubicin (IC50 = 2.35 µM) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. The inhibition of DHFR leads to reduced proliferation in rapidly dividing cancer cells .
- Induction of Apoptosis : The compound induces both early and late apoptosis in cancer cells, which is critical for eliminating malignant cells .
- Cell Cycle Arrest : It effectively arrests the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating .
Study 1: In Vitro Evaluation
A study conducted on CCRF-CEM leukemia cells revealed that the compound exhibited potent cytotoxic effects with an EC50 value approximately threefold more potent than its parent compound . This suggests that structural modifications significantly enhance its anticancer efficacy.
Study 2: Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. The docking studies indicated strong binding affinity to CDK2 and CDK9 active sites, suggesting that these interactions may play a crucial role in its anticancer activity .
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-6-4-5-7-18(16)23)27(21(20)29)12-15-8-10-17(24)11-9-15/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCGPHSWOCJKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.